molecular formula C19H19NO4S2 B2805945 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide CAS No. 2097884-47-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2805945
CAS No.: 2097884-47-2
M. Wt: 389.48
InChI Key: BTFRCSUFEAIUEY-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of benzothienoquinolines through a [3+3] annulation process involving benzo[b]thiophen-3-ylacetonitriles, showcasing the compound's utility in forming complex heterocyclic structures (Nowacki & Wojciechowski, 2017).
  • Kazuhiko Tanaka et al. (1984) utilized N-phenyl-3-(phenylsulfonyl)propanamide for generating dianions, which served as reagents in synthesizing 5-alkyl-2(5H)-furanones, demonstrating the compound's role in organic synthesis and functional group transformations (Tanaka et al., 1984).

Molecular Docking and Anticancer Activity

  • B. Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, highlighting the compound's potential in anticancer activity and the importance of the hydroxyl group for its effectiveness (Haridevamuthu et al., 2023).

Heterocyclic Inhibitors and Their Applications

  • J. Schröder et al. (2001) described novel heterocyclic inhibitors of matrix metalloproteinases featuring the (phenylsulfonyl)amino propanamide structure, which underscores the compound's utility in medicinal chemistry and drug design (Schröder et al., 2001).

Luminescent Properties for Device Applications

  • Fengxian Lu et al. (2017) examined benzothiazole derivatives for their luminescent properties, providing insights into the application of such compounds in the development of white-light emitting devices, which reflects the broader applicability of the chemical structure in material science (Lu et al., 2017).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c21-17(16-13-25-18-9-5-4-8-15(16)18)12-20-19(22)10-11-26(23,24)14-6-2-1-3-7-14/h1-9,13,17,21H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFRCSUFEAIUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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